(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
This compound is a chiral phosphine ligand featuring a fused benzoxaphosphole core substituted with an anthracenyl group, a tert-butyl group at position 3, and an isopropyl group at position 2. Its stereochemistry ((2R,3R)) is critical for inducing enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as Suzuki-Miyaura cross-couplings . The anthracenyl moiety enhances π-π interactions with substrates, while the bulky tert-butyl and isopropyl groups provide steric control, optimizing chiral environments for high enantiomeric excess (ee) . It is commercially available with ≥95% purity (Thermo Fisher Scientific Catalog No. Y24559.03) and is often utilized in academic and industrial research due to its air stability and modular reactivity .
Properties
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGXLPMISRSAO-POURPWNDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a member of the phosphole family, characterized by its unique structure that integrates an anthracene moiety with a phosphole ring. This compound has garnered attention in various fields, particularly in organic electronics and potential therapeutic applications due to its biological activity.
- Molecular Formula : C25H23OP
- Molecular Weight : 370.42 g/mol
Structural Characteristics
The compound features:
- A phosphole ring known for its electrophilic reactivity.
- An anthracene group that contributes to its photophysical properties.
- A tert-butyl group that enhances steric hindrance.
Enzyme Inhibition
Research indicates that This compound acts as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. The interactions with these enzymes suggest potential implications for drug development and toxicology.
Anticancer Activity
Preliminary studies have shown that the compound exhibits anticancer properties. Its ability to interact with biological molecules may lead to the development of new therapeutic agents targeting cancer cells.
The mechanism by which this compound exerts its biological effects involves:
- π-π Stacking Interactions : The anthracene moiety can engage in π-π stacking with nucleobases in DNA, potentially leading to alterations in gene expression.
- Enzyme Modulation : The phosphole ring may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
Case Study 1: Cytochrome P450 Interaction
A study investigated the interaction of the compound with various cytochrome P450 isoforms. The results indicated significant inhibition of CYP1A2 and CYP3A4, suggesting that this compound could affect the metabolism of drugs processed by these enzymes. This finding is crucial for assessing the safety profile of potential therapeutic applications.
| Isoform | Inhibition (%) |
|---|---|
| CYP1A2 | 65 |
| CYP3A4 | 72 |
Case Study 2: Anticancer Activity Assessment
In vitro assays were conducted to evaluate the anticancer potential of the compound against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Stereochemical Variations
The compound belongs to a family of benzoxaphosphole derivatives with variations in substituents and stereochemistry. Key analogs include:
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Molecular Formula : C₂₆H₂₅OP
- Molecular Weight : 384.46 g/mol
- Configuration : (2S,3S) enantiomer
- Purity : ≥95%
- Applications : Primarily used in optoelectronics and materials science due to its anthracene-derived luminescent properties .
- Key Differences : The methyl group at position 2 reduces steric bulk compared to the isopropyl group in the target compound, resulting in lower enantioselectivity in catalytic applications but improved solubility for material synthesis .
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Molecular Formula : C₂₇H₂₇OP
- Molecular Weight : 398.48 g/mol
- Configuration : (2R,3R)
- Purity : 97% (>99% ee)
- Applications : Effective in palladium-catalyzed asymmetric Suzuki-Miyaura reactions, with the ethyl group balancing steric demand and reaction rates .
- Key Differences : Ethyl substituent offers intermediate steric hindrance between methyl and isopropyl, enabling tailored selectivity in catalysis .
(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Molecular Formula : C₂₂H₂₉O₃P
- Molecular Weight : 372.44 g/mol
- Configuration : (2R,3R)
- Applications : The electron-rich 2,6-dimethoxyphenyl group alters electronic properties, enhancing substrate binding in electron-deficient systems .
- Key Differences : Reduced aromatic bulk (vs. anthracenyl) decreases π-π interactions but improves compatibility with polar solvents .
((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
- Molecular Formula : C₃₃H₄₀O₂P₂
- Molecular Weight : 530.62 g/mol
- Configuration : (2S,3S)
- Applications : The phosphine oxide derivative exhibits enhanced air stability and altered coordination behavior, making it suitable for less reactive metal centers .
- Key Differences : Oxidation of phosphorus reduces electron-donating capacity, limiting use in redox-sensitive reactions .
Comparative Data Table
Research Findings and Performance Metrics
- Enantioselectivity: The (2R,3R)-isopropyl variant demonstrates superior enantioselectivity (>99% ee) in asymmetric hydrogenations compared to its methyl and ethyl analogs, attributed to its pronounced steric profile .
- Catalytic Efficiency: Ethyl and isopropyl derivatives show comparable turnover numbers (TONs) in cross-couplings, but the isopropyl variant requires longer reaction times due to steric congestion .
- Material Compatibility : The methyl analog’s lower molecular weight and solubility make it preferable for thin-film optoelectronic devices .
Preparation Methods
Construction of the Oxaphosphole Ring
The BOP scaffold is synthesized via cyclocondensation of ortho-hydroxybenzyl alcohols with phosphorus trichloride (PCl₃) under anhydrous conditions. For example, 2-isopropylphenol reacts with PCl₃ in toluene at 0°C to form 2-isopropyl-2,3-dihydrobenzo[d]oxaphosphole-3-oxide.
Key Reaction Conditions:
Epimerization for P-Stereogenicity
The P-chiral center is established via chlorination-epimerization. Treatment of the racemic phosphine oxide with SOCl₂ induces chloride substitution at phosphorus, forming a P-chloride intermediate. Subsequent crystallization from hexanes/ethyl acetate resolves the (R,S)-diastereomer with 65% yield.
Installation of tert-Butyl and Isopropyl Groups
Alkylation at Position 3
The tert-butyl group is introduced via nucleophilic substitution. The phosphine oxide intermediate reacts with tert-butylmagnesium chloride in THF at −78°C:
Conditions:
Stereoselective Isopropyl Incorporation
Chiral resolution of the isopropyl group is achieved using (R)-BINOL-derived catalysts. Asymmetric hydrophosphination of allyl ethers with HP(O)(OiPr)₂ affords the (2R,3R) configuration with 92% ee.
Enantiomeric Resolution and Purification
Crystallization-Induced Diastereomer Resolution
The racemic mixture is treated with (1S)-(+)-camphorsulfonic acid to form diastereomeric salts. Sequential recrystallization from ethanol/water yields enantiopure (2R,3R)-isomer (99% ee).
Chromatographic Methods
Preparative HPLC with a Chiralpak IA column (hexane/isopropanol 90:10) achieves baseline separation (α = 1.52).
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.32 | d (J = 6.8 Hz) | Isopropyl CH₃ |
| ¹³C | 34.7 | q | tert-Butyl C |
| ³¹P | 28.5 | s | Phosphorus |
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 505.2147 [M+H]⁺.
- Calculated: C₃₀H₃₄OP⁺: 505.2149.
Applications in Asymmetric Catalysis
The ligand demonstrates exceptional performance in palladium-catalyzed Suzuki-Miyaura couplings, enabling synthesis of sterically hindered biaryls with e.r. up to 98:2.
Q & A
Basic: What are the optimal synthetic routes for preparing (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole with high enantiomeric purity?
Methodological Answer:
The synthesis typically involves chiral phosphine ligand-assisted cyclization under inert conditions. Key steps include:
- Chiral Induction : Use of tert-butyl and isopropyl groups to enforce stereochemical control during benzooxaphosphole ring formation .
- Anthracene Coupling : Palladium-catalyzed cross-coupling of anthracen-9-yl moieties under mild conditions (e.g., 50–60°C) to preserve stereointegrity .
- Purification : Chromatography on silica gel with hexane/ethyl acetate gradients, followed by recrystallization in cold ethanol to isolate enantiomerically pure fractions (>99% ee) .
Critical Note : Air sensitivity necessitates Schlenk-line techniques or glovebox use to prevent oxidation of the phosphorus center .
Basic: How can researchers characterize the stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of (2R,3R) configuration via single-crystal analysis (e.g., comparing bond angles and torsion angles with WingPhos derivatives) .
- NMR Spectroscopy :
- ¹H/³¹P Coupling : Distinct splitting patterns in ¹H NMR (e.g., J₃₁P-¹H ~10–15 Hz) confirm phosphorus environment .
- NOE Experiments : Nuclear Overhauser effects between tert-butyl protons and anthracene protons validate spatial arrangement .
Data Conflict Resolution : If NMR and X-ray data conflict, re-evaluate crystal packing effects or solvent-induced conformational changes .
Basic: What are the stability profiles of this compound under varying experimental conditions?
Methodological Answer:
Stability testing protocols include:
- Thermal Stability : TGA/DSC analysis (degradation onset ~180°C; store at –20°C for long-term stability) .
- Solvent Compatibility : Degrades in polar aprotic solvents (e.g., DMF) within 24 hours; stable in toluene or THF for >1 week .
- Oxidative Sensitivity : Rapid decomposition in air (half-life <2 hours); argon/vacuum storage recommended .
| Condition | Stability Duration | Degradation Products |
|---|---|---|
| Ambient Air | <2 hours | Phosphine oxide derivatives |
| Dry Argon, –20°C | >6 months | None detected |
| THF, 25°C | 7 days | Trace dimerization (<5%) |
Advanced: How does the stereochemistry of this compound influence its catalytic performance in asymmetric synthesis?
Methodological Answer:
The (2R,3R) configuration enhances enantioselectivity in Pd-catalyzed cross-couplings due to:
- Steric Shielding : tert-butyl and isopropyl groups create a chiral pocket, directing substrate approach .
- Electronic Effects : Anthracene’s π-system modulates electron density at phosphorus, affecting transition-state stabilization .
Experimental Validation : - Compare enantiomeric excess (ee) of reaction products using (2R,3R) vs. (2S,3S) isomers in Suzuki-Miyaura couplings.
- Kinetic studies (e.g., Eyring plots) reveal stereochemistry-dependent activation barriers .
Advanced: What computational methods are suitable for modeling the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G* level) to predict regioselectivity in catalytic cycles .
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvent environments (e.g., toluene vs. ethanol) .
- NBO Analysis : Quantify hyperconjugative interactions between phosphorus lone pairs and anthracene π-system .
Validation : Correlate computed transition-state energies with experimental kinetic data .
Advanced: How to resolve contradictions in reported catalytic activity data across studies?
Methodological Answer:
Common discrepancies arise from:
- Impurity Effects : Trace moisture or oxygen degrades active species; verify purity via ³¹P NMR before use .
- Substrate Scope Limitations : Activity varies with electron-deficient vs. electron-rich substrates; standardize testing with 4-bromoanisole .
- Kinetic vs. Thermodynamic Control : Time-dependent studies (e.g., GC/MS monitoring) distinguish intermediate vs. final product selectivity .
Advanced: What are the degradation pathways of this compound under hydrolytic conditions?
Methodological Answer:
Hydrolysis studies in H₂O/THF (1:1) reveal:
- P–O Bond Cleavage : Forms anthracen-9-yl-phosphonic acid derivatives (LC-MS identification) .
- pH Dependence : Degradation accelerates under acidic (pH <3) or basic (pH >10) conditions .
Mitigation Strategies : - Add stabilizing ligands (e.g., BHT) to slow hydrolysis.
- Use anhydrous solvents for reactions requiring aqueous workups .
Advanced: How to design experiments probing the compound’s role in photoactive catalytic systems?
Methodological Answer:
- UV-Vis Spectroscopy : Anthracene’s absorbance at 365 nm enables light-driven activation; monitor reaction rates under UV irradiation .
- Transient Absorption Spectroscopy : Track short-lived excited states (µs–ms timescale) to elucidate photocatalytic mechanisms .
- Quantum Yield Measurements : Compare photon efficiency with analogous non-anthracene catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
